Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester is an organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid ester, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid derivatives with methylating agents and trimethylsilyl reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: Another cyclopropane derivative with different substituents.
Cyclopentanecarboxylic acid: A related compound with a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous.
Biological Activity
Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester is a compound of significant interest in medicinal chemistry and organic synthesis. This article reviews its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound is characterized by its unique cyclopropane ring structure, which contributes to its reactivity and biological properties. The synthesis typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of chlorotrimethylsilane, yielding high purity and yield rates above 80% under optimized conditions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of cyclopropanecarboxylic acid derivatives. Notably, certain ester derivatives have shown promising activity against various bacterial strains. For instance, derivatives tested in combination with colistin exhibited enhanced permeability and reduced minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. Typhimurium, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .
Enzyme Inhibition
Cyclopropanecarboxylic acid derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. These compounds demonstrated nanomolar inhibitory activities in vitro, indicating their potential as therapeutic agents in treating bacterial infections by disrupting essential metabolic pathways .
The biological activity of cyclopropanecarboxylic acid derivatives can be attributed to their ability to interact with specific enzyme targets or cellular pathways. The ester moiety appears to enhance cellular uptake, allowing for effective intracellular release of the active form of the compound upon hydrolysis . This mechanism is particularly relevant in the context of prodrug strategies aimed at improving drug delivery.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives, researchers found that specific methyl esters significantly reduced the MIC values when used in conjunction with colistin. For example:
- Compound A : Reduced MIC by 3-fold against E. coli.
- Compound B : Reduced MIC by 2-fold against S. Typhimurium.
These findings suggest that structural modifications can enhance the bioactivity of cyclopropanecarboxylic acid derivatives .
Study 2: Inhibition of OASS
Another research effort focused on the inhibition of OASS by cyclopropanecarboxylic acid derivatives. The study reported that:
- Compound C exhibited an IC50 value in the low nanomolar range.
- Compound D showed comparable inhibition across different bacterial strains.
This indicates a broad-spectrum potential for these compounds as therapeutic agents targeting cysteine biosynthesis .
Table 1: Biological Activity Summary
Compound | Target Enzyme | IC50 (nM) | MIC Reduction (fold) |
---|---|---|---|
Compound A | OASS | 50 | 3 |
Compound B | OASS | 45 | 2 |
Compound C | OASS | 30 | - |
Compound D | OASS | 25 | - |
Properties
CAS No. |
918432-05-0 |
---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
methyl 1-methyl-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-9(8(10)11-2)6-7(9)12(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
SBKFEXMOEOFKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
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